

Application Notes and Protocols for 1-Methyl-4-piperidinemethanol in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methyl-4-piperidinemethanol**

Cat. No.: **B1296265**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidinemethanol is a versatile heterocyclic alcohol that serves as a crucial building block and reagent in organic synthesis. Its unique structure, featuring a tertiary amine within a piperidine ring and a primary hydroxyl group, allows for a wide range of chemical transformations. This makes it a valuable intermediate in the preparation of complex molecules, particularly in the pharmaceutical and materials science industries. These application notes provide an overview of its utility, detailed experimental protocols for its synthesis and a key application, and quantitative data to support its use in research and development.

Physicochemical Properties and Safety Information

1-Methyl-4-piperidinemethanol is a colorless to pale yellow viscous liquid at room temperature.^[1] It is important to handle this reagent with appropriate safety precautions, as it can cause skin and serious eye irritation.^[2]

Property	Value	Reference
CAS Number	20691-89-8	[3]
Molecular Formula	C ₇ H ₁₅ NO	[4]
Molecular Weight	129.20 g/mol	[4]
Boiling Point	108 °C at 10 mmHg	[4]
Density	0.981 g/mL at 25 °C	[4]

Applications in Organic Synthesis

1-Methyl-4-piperidinemethanol is a key intermediate in the synthesis of a variety of organic compounds due to its bifunctional nature.

Pharmaceutical Synthesis

The piperidine moiety is a common scaffold in many centrally active pharmaceuticals, including analgesics, antipsychotics, and antidepressants.[1][5] **1-Methyl-4-piperidinemethanol** serves as a valuable building block for introducing this structural motif. The tertiary amine can influence the pharmacokinetic properties of a drug molecule, such as its solubility and ability to cross the blood-brain barrier. Furthermore, the hydroxyl group provides a reactive handle for further molecular elaboration.[6]

One important application is in the synthesis of potent analgesics. While not a direct precursor in the most common industrial syntheses of fentanyl and its analogs like carfentanil and remifentanil, which often start from different piperidine derivatives, the structural motif is highly relevant.[7][8][9]

Another significant area of application is in the development of antipsychotic agents. Many multi-target antipsychotics incorporate piperidine or piperazine derivatives to modulate dopamine and serotonin receptors.[10]

The hydroxyl group of **1-methyl-4-piperidinemethanol** can be readily converted into other functional groups. For instance, treatment with thionyl chloride can transform the alcohol into a chloride, providing a leaving group for subsequent nucleophilic substitution reactions.[11]

Ether Synthesis

The hydroxyl group of **1-methyl-4-piperidinemethanol** can undergo O-alkylation to form ethers. This reaction is particularly useful for linking the 1-methyl-4-piperidinemethyl moiety to aromatic or heteroaromatic systems, a common strategy in the design of G-protein coupled receptor (GPCR) ligands.[10][12]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-piperidinemethanol

This protocol details the synthesis of **1-methyl-4-piperidinemethanol** via the reduction of ethyl N-methyl-4-piperidinecarboxylate using lithium aluminum hydride (LiAlH_4).[4]

Materials:

- Ethyl N-methyl-4-piperidinecarboxylate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous ethyl ether (Et_2O)
- Water
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle
- Ice bath
- Filtration apparatus
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a dry round-bottom flask under an inert atmosphere, a suspension of LiAlH₄ (2.46 g, 64.9 mmol) in anhydrous ethyl ether (200 mL) is prepared.
- The suspension is cooled to 0 °C using an ice bath.
- A solution of ethyl N-methyl-4-piperidinecarboxylate (10.1 g, 59.0 mmol) in anhydrous ethyl ether (40 mL) is added dropwise to the cooled LiAlH₄ suspension with stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
- The reaction is carefully quenched by the slow, dropwise addition of water (10 mL) at 0 °C.
- The mixture is stirred for an additional 30 minutes, during which a white precipitate will form.
- The precipitate is removed by filtration and washed thoroughly with ethyl ether (250 mL).
- The combined filtrate and washings are concentrated under reduced pressure using a rotary evaporator.
- The resulting oily residue is purified by vacuum distillation (boiling point 108 °C at 14 mbar) to yield **1-methyl-4-piperidinemethanol** as a colorless oil.[4]

Quantitative Data:

Reactant	Molar Mass (g/mol)	Amount (g)	Moles (mmol)
Ethyl N-methyl-4-piperidinemethanol	171.24	10.1	59.0
Lithium aluminum hydride	37.95	2.46	64.9
Product	Molar Mass (g/mol)	Yield (g)	Yield (%)
1-Methyl-4-piperidinemethanol	129.20	6.40	84%

Protocol 2: O-Alkylation of a Phenol with 1-Methyl-4-piperidinemethanol (General Procedure)

This protocol provides a general method for the etherification of a phenolic compound using **1-methyl-4-piperidinemethanol**, a reaction type often employed in the synthesis of bioactive molecules. This specific example is a representative procedure based on common methodologies for Williamson ether synthesis.

Materials:

- **1-Methyl-4-piperidinemethanol**
- A substituted phenol (e.g., 4-nitrophenol)
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous N,N-dimethylformamide (DMF)
- Methanesulfonyl chloride (MsCl)
- Triethylamine (Et_3N)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard glassware for organic synthesis
- Magnetic stirrer
- Ice bath
- Separatory funnel

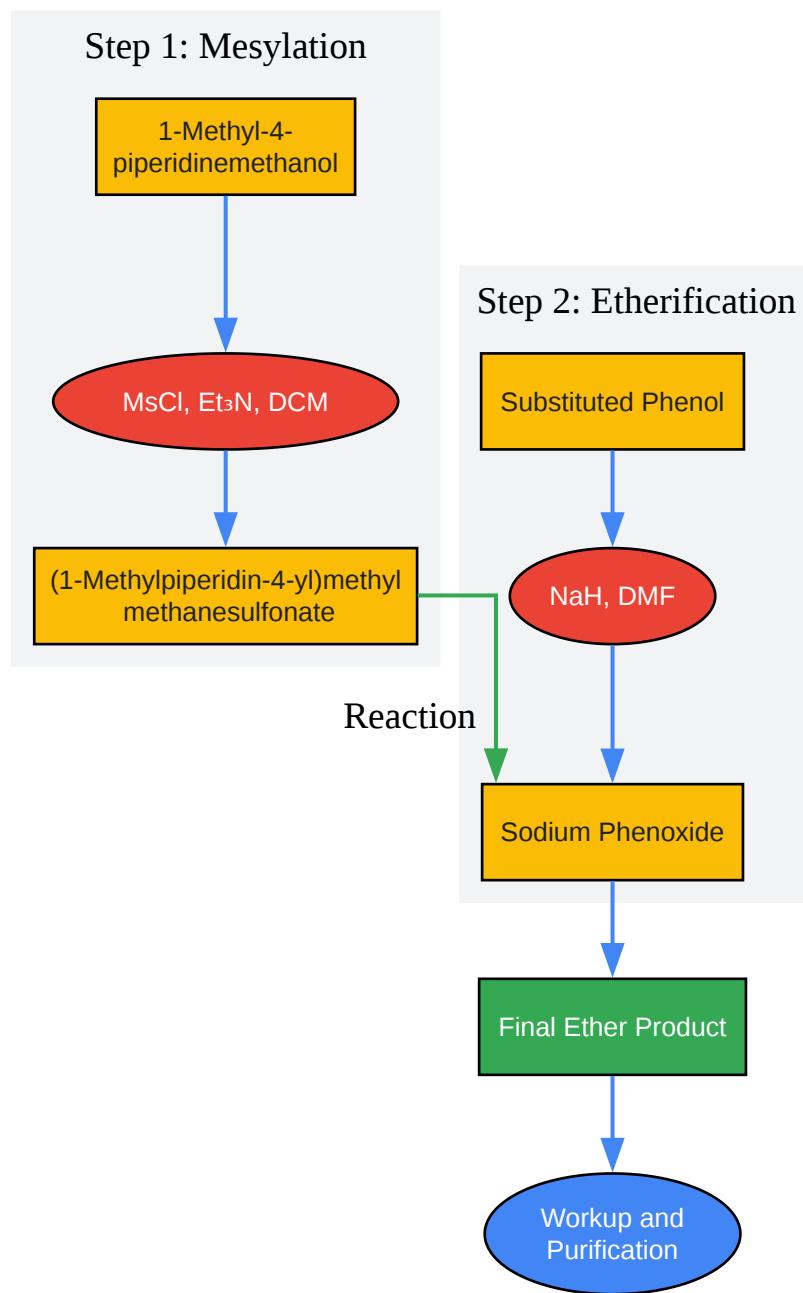
- Rotary evaporator

Procedure:

Step 1: Mesylation of **1-Methyl-4-piperidinemethanol**

- Dissolve **1-methyl-4-piperidinemethanol** (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.
- Add triethylamine (1.2 eq) to the solution.
- Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
- Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylate.

Step 2: Etherification


- In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.
- Add a solution of the substituted phenol (1.0 eq) in anhydrous DMF dropwise at 0 °C.
- Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.
- Add a solution of the crude mesylate from Step 1 in anhydrous DMF to the phenoxide solution.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
- Cool the reaction to room temperature and quench by the slow addition of water.

- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Reactant	Equivalents
1-Methyl-4-piperidinemethanol	1.0
Methanesulfonyl chloride	1.1
Triethylamine	1.2
Substituted Phenol	1.0
Sodium Hydride	1.2
Product	Typical Yield (%)
(1-Methylpiperidin-4-yl)methyl ether	60-80%

Visualizations

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbino.com [nbino.com]
- 4. 1-Methyl-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 5. Cas 20691-89-8,1-Methyl-4-piperidinemethanol | lookchem [lookchem.com]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. N-Boc-4-piperidinemethanol 97 123855-51-6 [sigmaaldrich.com]
- 8. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 9. nbino.com [nbino.com]
- 10. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Frontiers | Editorial: New approaches for the discovery of GPCR ligands [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for 1-Methyl-4-piperidinemethanol in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296265#1-methyl-4-piperidinemethanol-as-a-reagent-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com